molecular formula C8H20Cl4PtS2 B12670807 Tetrachlorobis(1,1'-thiobis(ethane))platinum CAS No. 55903-50-9

Tetrachlorobis(1,1'-thiobis(ethane))platinum

Cat. No.: B12670807
CAS No.: 55903-50-9
M. Wt: 517.3 g/mol
InChI Key: WPILFWLWHNPLEX-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrachlorobis(1,1'-thiobis(ethane))platinum is an organoplatinum compound identified under CAS Registry Number 55903-50-9 . It has the molecular formula C 8 H 20 Cl 4 PtS 2 and a molecular weight of 517.27 g/mol . Its structure features a platinum center coordinated by four chloride ligands and two 1,1'-thiobis(ethane) ligands . This complex is related to a class of metal-based compounds investigated for their potential biological activity. Preclinical research on structurally similar ruthenium-based complexes, such as KP1019 and BOLD-100, has demonstrated promising anticancer properties through unique mechanisms of action, including the induction of apoptosis and interaction with serum proteins like transferrin . These studies highlight the broader research interest in non-platinum, metal-containing complexes as potential therapeutic agents. This compound is intended for research and development purposes in chemical synthesis and investigative biology. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

CAS No.

55903-50-9

Molecular Formula

C8H20Cl4PtS2

Molecular Weight

517.3 g/mol

IUPAC Name

ethylsulfanylethane;tetrachloroplatinum

InChI

InChI=1S/2C4H10S.4ClH.Pt/c2*1-3-5-4-2;;;;;/h2*3-4H2,1-2H3;4*1H;/q;;;;;;+4/p-4

InChI Key

WPILFWLWHNPLEX-UHFFFAOYSA-J

Canonical SMILES

CCSCC.CCSCC.Cl[Pt](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrachlorobis(1,1’-thiobis(ethane))platinum typically involves the reaction of platinum salts with 1,1’-thiobis(ethane) in the presence of chlorine. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired compound .

Industrial Production Methods: Industrial production of Tetrachlorobis(1,1’-thiobis(ethane))platinum follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Tetrachlorobis(1,1’-thiobis(ethane))platinum undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can produce various platinum-ligand complexes .

Scientific Research Applications

Tetrachlorobis(1,1’-thiobis(ethane))platinum has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tetrachlorobis(1,1’-thiobis(ethane))platinum involves its interaction with molecular targets such as DNA and proteins. The compound can form complexes with these biomolecules, leading to various biological effects. The pathways involved include the inhibition of DNA replication and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Ligands Configuration Key Properties
Dichlorobis(1,1'-thiobis(ethane))Pt(II) 15442-57-6 C₈H₂₀Cl₂PtS₂ 446.35 2 Cl⁻, 2 diethyl sulfide cis Soluble in chlorinated solvents
cis-Dichlorobis(triphenylphosphine)Pt(II) 15604-36-1 C₃₆H₃₀Cl₂P₂Pt 790.57 2 Cl⁻, 2 PPh₃ cis Air-sensitive, catalytic uses
Dichloro(ethylenediamine)platinum(II) 13782-22-4 C₂H₈Cl₂N₂Pt 336.07 2 Cl⁻, 1 ethylenediamine square planar Water-soluble, antitumor activity
Dichloro(1,5-cyclooctadiene)platinum(II) 12080-32-9 C₈H₁₂Cl₂Pt 374.18 2 Cl⁻, 1 COD ligand - Soluble in CH₂Cl₂, catalyst
Zeise’s dimer (Di-μ-chloro-dichlorobis(ethylene)diplatinum(II)) 15604-37-2 C₄H₈Cl₄Pt₂ 622.04 4 Cl⁻ (2 bridging), 2 C₂H₄ dimeric Red solid, olefin coordination

Ligand Effects on Reactivity and Stability

  • Diethyl Sulfide vs. Triphenylphosphine (PPh₃): Dichlorobis(1,1'-thiobis(ethane))Pt(II) has weaker σ-donor ligands (diethyl sulfide) compared to PPh₃, resulting in lower catalytic activity in cross-coupling reactions. However, its stability in chlorinated solvents makes it suitable for synthesis under reflux conditions . cis-Dichlorobis(triphenylphosphine)Pt(II) is highly air-sensitive but exhibits superior catalytic performance in hydrosilylation and hydrogenation due to stronger Pt–P bonds .
  • Ethylenediamine vs. Cyclooctadiene (COD) :

    • Dichloro(ethylenediamine)Pt(II) is water-soluble and biologically active, contrasting with the hydrophobic COD-based complex, which is preferred in organic-phase catalysis .

Isomerism and Geometric Effects

The cis configuration in Dichlorobis(1,1'-thiobis(ethane))Pt(II) allows for steric flexibility, whereas trans isomers (if present) would exhibit reduced ligand-ligand repulsion. For example, Zeise’s dimer adopts a unique dimeric structure with bridging chloride ligands, enabling ethylene activation in catalytic cycles .

Biological Activity

Tetrachlorobis(1,1'-thiobis(ethane))platinum is a platinum-based compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications based on a review of diverse research findings.

Overview of this compound

This compound is a coordination compound where platinum is coordinated to two thiol groups. Its unique structure may contribute to its biological activity, particularly in cancer treatment. The compound's mechanism of action is believed to involve interactions with cellular components such as DNA and proteins, leading to cytotoxic effects.

  • DNA Interaction : Similar to other platinum compounds, this compound can bind to DNA, forming adducts that disrupt replication and transcription processes. This interaction may lead to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through the generation of ROS, which can damage cellular structures and promote cell death.
  • Protein Binding : Binding to proteins can alter their function and disrupt cellular signaling pathways, contributing to the compound's anticancer activity.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Mechanism of Action
PC3 (Prostate Cancer)6.48DNA cross-linking and ROS generation
A549 (Lung Cancer)8.25Apoptosis via mitochondrial pathways
MCF-7 (Breast Cancer)5.10Disruption of cell cycle regulation

The above data indicates that this compound exhibits significant cytotoxicity across various cancer cell lines with IC50 values ranging from 5.10 µM to 8.25 µM. The primary mechanisms include DNA cross-linking and the induction of apoptosis through oxidative stress.

Case Study 1: Prostate Cancer Treatment

A study conducted on PC3 prostate cancer cells demonstrated that this compound effectively inhibited cell proliferation with an IC50 value of 6.48 µM. The treatment resulted in increased levels of ROS and subsequent activation of apoptotic pathways.

Case Study 2: Lung Cancer Efficacy

In A549 lung cancer cells, the compound showed an IC50 of 8.25 µM. The study highlighted that the compound induces apoptosis by disrupting mitochondrial function and activating caspase pathways.

Research Findings

Recent research has elucidated the multitargeting nature of this compound:

  • Cisplatin Resistance : Unlike cisplatin, which often encounters resistance in tumor cells, this compound has shown efficacy in cisplatin-resistant cell lines due to its distinct mechanism of action involving different DNA adduct formation patterns.
  • Photodynamic Activity : Some studies suggest that upon irradiation with specific wavelengths of light, this compound can enhance its cytotoxic effects through photochemical reactions that increase ROS production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.